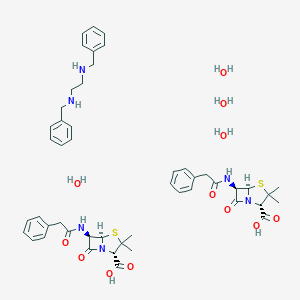![molecular formula C6H9N3 B149044 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 126352-69-0](/img/structure/B149044.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the key core skeleton of potent Bruton’s tyrosine kinase (BTK) inhibitor Zanubrutinib . It’s also found in other bioactive molecules and pharmaceuticals .
Synthesis Analysis
The catalyst-controlled asymmetric hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple N atoms could provide an efficient route toward its synthesis . An efficient iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed using a substrate activation strategy, with up to 99% ee .
Molecular Structure Analysis
Zanubrutinib contains an intriguing bicyclic chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core . Despite its relatively simple structure, there is still a challenge in synthesizing the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidine .
Chemical Reactions Analysis
The asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines with multiple nitrogen atoms is still a challenge for synthesizing the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidine . A mechanistic study indicated that the hydrogenation starts with 1,2-hydrogenation .
Scientific Research Applications
Designing Biologically Active Compounds
THPP is an attractive scaffold for designing biologically active compounds . The most common method to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides . This process reduces the pyrimidine ring in preference over the pyrazole ring .
Dearomatization Studies
The dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines has been studied using THPP . This process can lead to the formation of four possible stereoisomers during reduction .
Development of Active Small Molecules
Trans-configured THPPs have shown significant potential for the development of active small molecules . These molecules possess structural lability due to the low energy of the conformational transition, allowing them to adjust to the active site of the desired target .
Synthesis of Building Blocks for Medicinal Chemistry
Functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, which are based on the THPP scaffold, have been synthesized as important building blocks for medicinal chemistry . These building blocks can be used for different region- and/or stereoselective synthesis .
Synthesis of Zanubrutinib
The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the key core skeleton of potent Bruton’s tyrosine kinase (BTK) inhibitor Zanubrutinib . The catalyst-controlled asymmetric hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple N atoms could provide an efficient route toward its synthesis .
Inhibition of Hepatitis B Virus
A series of THPP compounds have been discovered as core protein allosteric modulators (CpAM) for the inhibition of Hepatitis B Virus (HBV) . These compounds can effectively inhibit a wide range of nucleoside-resistant HBV mutants .
Material for Scientific Research
The chemical compound ‘2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide’ is a versatile material used in scientific research. Its unique structure offers potential applications in drug development, medicinal chemistry, and biological studies.
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine are Bruton’s tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9) . BTK is a crucial enzyme in the B cell antigen receptor signaling pathway, which plays a significant role in B cell maturation and lymphomagenesis . CDK9 is a key player in the regulation of gene expression, primarily through its role in RNA polymerase II transcription elongation .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine interacts with its targets by inhibiting their activity. For instance, Zanubrutinib, a derivative of this compound, is a potent BTK inhibitor that enables a complete and lasting precise inhibition of the BTK target . Similarly, it acts as a potent and selective inhibitor of CDK9, enabling short duration of target engagement for the treatment of hematological malignancies .
Biochemical Pathways
The compound affects the B cell antigen receptor signaling pathway by inhibiting BTK . This results in the suppression of B cell proliferation and differentiation, thereby exerting its therapeutic effects in diseases characterized by excessive B cell activity. In the case of CDK9, its inhibition affects the RNA polymerase II transcription elongation, impacting the gene expression .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine’s action include the inhibition of BTK and CDK9, leading to the suppression of B cell activity and alteration of gene expression, respectively . These effects contribute to its potential therapeutic applications in conditions such as B cell malignancies and other hematological disorders .
Future Directions
The development of new stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins with high absorption properties at 650 nm, and their impressive photosensitizer ability against melanotic and amelanotic cancer cells is described . This could be a potential future direction for the use of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine.
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZVTDRWQVFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567902 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
CAS RN |
126352-69-0 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















